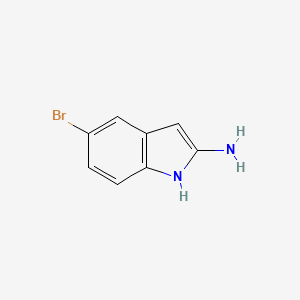

5-bromo-1H-indol-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7BrN2 |

|---|---|

Molecular Weight |

211.06 g/mol |

IUPAC Name |

5-bromo-1H-indol-2-amine |

InChI |

InChI=1S/C8H7BrN2/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4,11H,10H2 |

InChI Key |

SIEHQTJEKMQJQV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Br)C=C(N2)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 5 Bromo 1h Indol 2 Amine and Its Derivatives

Precursor-Based Synthesis Approaches

Precursor-based strategies involve the construction of the indole (B1671886) ring from acyclic or different heterocyclic starting materials, or the modification of a pre-existing indole core. These methods are foundational in organic synthesis and offer diverse pathways to the target molecule.

Reduction Reactions from Substituted Nitroindoles

A common and effective strategy for the synthesis of aminoindoles is the reduction of the corresponding nitroindoles. This approach is advantageous due to the commercial availability of various nitroaromatic precursors. The key step is the selective reduction of the nitro group without affecting other functional groups, such as the bromine atom on the indole ring.

The synthesis of 5-bromo-1H-indol-2-amine can be envisioned from a 5-bromo-2-nitro-1H-indole precursor. The reduction is typically achieved through catalytic hydrogenation. A standard and highly efficient method involves using palladium on carbon (Pd/C) as the catalyst in the presence of hydrogen gas (H₂). The reaction is generally carried out in a protic solvent like ethanol (B145695) or methanol (B129727) at room temperature and proceeds cleanly to afford the desired amine.

A generalized procedure involves dissolving the nitro-indole derivative in ethanol, followed by addition to a suspension of 10% Pd/C that has been saturated with hydrogen. The reaction mixture is stirred for several hours until analysis, such as by thin-layer chromatography (TLC), indicates the complete consumption of the starting material. The catalyst is then removed by filtration, and the solvent is evaporated to yield the corresponding amino-indole. This method is noted for its high yields and compatibility with various functional groups, including halogens.

Table 1: Representative Conditions for Nitroindole Reduction

| Precursor | Catalyst | Reducing Agent | Solvent | Conditions | Product |

| 5-Bromo-2-nitro-1H-indole | 10% Pd/C | H₂ (gas) | Ethanol | Room Temp, 3h | This compound |

This table represents a typical reaction based on established procedures for nitro group reduction on indole rings.

Cyclization Reactions Involving Halogenated Precursors

The construction of the indole nucleus via cyclization of suitably substituted acyclic precursors is a cornerstone of indole synthesis. When targeting this compound, these methods typically start from a halogenated aniline (B41778) derivative.

One powerful method is the Larock indole synthesis , a palladium-catalyzed heteroannulation reaction between an ortho-haloaniline and a disubstituted alkyne. wikipedia.orgsynarchive.com To synthesize a 2-aminoindole derivative, a 4-bromo-2-iodoaniline (B187669) could be reacted with an alkyne bearing a protected amine functionality. The reaction mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by alkyne insertion and subsequent intramolecular C-N bond formation to construct the indole ring. wikipedia.orgub.edu The choice of protecting group on the alkyne's amino function is crucial for the reaction's success and subsequent deprotection.

Another approach involves the intramolecular cyclization of 2-alkynylanilines. elsevierpure.com A precursor such as N-(4-bromo-2-ethynylphenyl)acetamide could undergo cyclization catalyzed by various transition metals or Lewis acids. Subsequent hydrolysis of the acetamide (B32628) group would then yield the target 2-aminoindole. Electrophile-mediated cyclization is also a viable route; for instance, using N-chlorosuccinimide (NCS) can trigger an intramolecular cyclization of an indole precursor with a pendant nucleophile to form a new bond at the C2 position. nih.gov

Table 2: Cyclization Strategies for Indole Synthesis

| Method | Halogenated Precursor | Alkyne/Functional Group Precursor | Catalyst/Reagent | Key Feature |

| Larock Synthesis | 4-Bromo-2-iodoaniline | Protected amino-alkyne | Pd(OAc)₂ / Base | Convergent synthesis of the indole core |

| Alkynylaniline Cyclization | 4-Bromo-2-alkynylaniline | Internal alkyne with N-substituent | InBr₃ or other Lewis Acid | Direct formation of the bicyclic system elsevierpure.com |

| Electrophilic Cyclization | 2-Aryl indole with N-nucleophile | N/A | NCS | Forms C2-N bond via halogenation cascade nih.gov |

Multi-component Reactions Utilizing Novel Alkyne Sources

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

The synthesis of 2-aminoindoles can be achieved through a one-pot, three-component reaction involving an aniline, an ynamide, and a catalyst system. For instance, a facile synthesis of diversely substituted 2-aminoindoles has been developed using a sequential gold(I)-catalyzed regioselective hydroamination followed by a copper(II)-mediated oxidative cyclization. rsc.org In the context of this compound, this would involve reacting 4-bromoaniline (B143363) with a suitable ynamide. This approach is notable for its good functional group tolerance and high efficiency. rsc.orgresearchgate.net

Another innovative three-component strategy involves the reaction of N-(2-formylaryl)sulfonamides, secondary amines, and an alkyne source. researchgate.net A particularly novel aspect is the use of calcium carbide as an inexpensive, solid, and easy-to-handle source of acetylene (B1199291), avoiding the need for flammable acetylene gas. researchgate.net This method can be adapted to produce 2-substituted-3-aminoindoles. A copper-catalyzed three-component coupling of 2-aminobenzaldehydes, secondary amines, and terminal alkynes has also been developed to efficiently produce 3-aminoindoles. nih.gov While these examples yield 3-aminoindoles, modifications to the starting materials and reaction pathways could potentially be devised to target the 2-amino isomer.

Post-Functionalization Methodologies for Aminoindoles

Post-functionalization involves modifying a pre-existing indole scaffold to introduce the desired functional groups. This approach is particularly useful when the required substituted indole core is readily available. To synthesize this compound, one could start with 5-bromoindole (B119039) and introduce the amine group at the C2 position.

Direct C-H amination at the C2 position of an indole is a challenging but highly desirable transformation. Recent advances have demonstrated that a π-bond directed C2-H functionalization/amination of indoles can be achieved. chemrxiv.orgresearchgate.net This method uses a nickel catalyst to react indoles with N-heteroarenes, suggesting a pathway for direct amination. chemrxiv.org While this specific example uses N-heteroarenes as the amine source, the underlying principle of activating the C2-H bond opens avenues for using other aminating agents. This strategy is atom-economical as it avoids the need for pre-functionalizing the C2 position with a leaving group.

Transition-Metal-Catalyzed Methodologies

Transition-metal catalysis has revolutionized the synthesis of complex organic molecules, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.

Palladium-Catalyzed C-N Coupling Reactions (e.g., Buchwald–Hartwig Amination)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or triflate) and an amine. wikipedia.org This reaction is one of the most reliable and versatile methods for synthesizing arylamines and has been applied to the synthesis of aminoindoles. wikipedia.orgorganic-chemistry.org

To synthesize this compound using this methodology, a common route would involve the coupling of a 2-halo-5-bromoindole (e.g., 2,5-dibromoindole or 5-bromo-2-chloroindole) with an ammonia (B1221849) equivalent. The reaction requires a palladium catalyst, typically a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂, a phosphine (B1218219) ligand, and a base. wikipedia.orglibretexts.org

The choice of ligand is critical for the reaction's efficiency. Sterically hindered and electron-rich phosphine ligands, such as XPhos, SPhos, or BrettPhos, are often employed to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. libretexts.org The base, commonly a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the active nitrogen nucleophile. libretexts.org The reaction has been successfully applied to bromoindoles, demonstrating its utility in functionalizing the indole core. rsc.orgresearchgate.net

Table 3: Typical Conditions for Buchwald-Hartwig Amination of a Haloindole

| Substrate | Amine Source | Catalyst/Precatalyst | Ligand | Base | Solvent | Product |

| 2,5-Dibromoindole | NH₃ or equivalent | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | This compound |

| 5-Bromo-2-chloroindole | Benzophenone imine | Pd(OAc)₂ | BrettPhos | LHMDS | Dioxane | This compound |

This table presents plausible reaction conditions based on established Buchwald-Hartwig protocols.

Copper-Catalyzed Reactions

Copper catalysis offers a cost-effective and versatile platform for the synthesis of indole derivatives. While direct copper-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. Copper-catalyzed methods are particularly effective for C-N bond formation, which is crucial for the introduction of the 2-amino group.

One notable strategy involves the copper-catalyzed domino synthesis of 2-aminoindoles from readily available starting materials. For instance, a one-pot multicomponent reaction utilizing ethyl propiolate, tosyl azide, and substituted aryl amines, mediated by copper(II) bromide, provides a viable route to functionalized 2-aminoindoles. The reaction is compatible with a variety of functional groups on the aniline precursor, including halogens, which suggests its applicability to the synthesis of this compound. researchgate.net

Another relevant copper-catalyzed approach is the alkene diamination reaction, which can be used to construct chiral 2-aminomethyl indolines. sioc-journal.cn Although this method yields indolines rather than indoles, subsequent dehydrogenation could provide access to the desired indole scaffold. The broad substrate scope of this reaction, in terms of both the γ-alkenyl sulfonamide and the external amine nucleophile, makes it a promising, albeit indirect, route. sioc-journal.cn

Furthermore, copper-promoted domino C-N cross-coupling reactions have been developed for the synthesis of 2-arylaminobenzimidazoles from thiourea (B124793) and 2-bromoaniline. nih.gov This methodology, which addresses the low reactivity of bromo precursors, could potentially be adapted for the synthesis of 2-aminoindoles from appropriately substituted anilines. nih.gov

Table 1: Examples of Copper-Catalyzed Reactions Relevant to 2-Aminoindole Synthesis

| Starting Materials | Catalyst | Key Transformation | Relevance to this compound | Reference |

|---|---|---|---|---|

| Ethyl propiolate, tosyl azide, substituted aryl amines | CuBr₂ | Domino synthesis of 2-aminoindoles | Potential for direct synthesis using 4-bromoaniline | researchgate.net |

| γ-Alkenyl sulfonamide, external amine | Copper(II) catalyst | Alkene diamination to form 2-aminomethyl indolines | Indirect route via indoline (B122111) intermediate | sioc-journal.cn |

| Thiourea, 2-bromoaniline, aryl iodide | Copper salt | Domino C-N cross-coupling | Potential adaptation for 2-aminoindole synthesis | nih.gov |

Gold-Catalyzed Annulation

Gold catalysis has emerged as a powerful tool for the synthesis of indoles, particularly through the annulation of 2-alkynylanilines. nih.gov These reactions often proceed under mild conditions with high efficiency and functional group tolerance. nih.gov

A gold(III)-catalyzed annulation of 2-alkynylanilines in ethanol or ethanol-water mixtures at room temperature provides a straightforward route to various indole derivatives. nih.gov This method can be extended to a one-flask protocol for the synthesis of 3-haloindoles by the addition of a halogen source after the initial cyclization. nih.gov While this specific method focuses on C3-halogenation, the underlying annulation strategy could be adapted for substrates bearing a bromine atom on the aniline ring, paving the way for the synthesis of 5-bromoindoles.

More directly relevant is the gold-catalyzed C-H annulation of sulfilimines with N-phenylynamides, which affords 2-aminoindoles with a variety of substitution patterns. organic-chemistry.org This reaction proceeds via an α-imino gold carbene intermediate that inserts into the ortho C-H bond of the phenyl group. organic-chemistry.org The broad scope of this reaction, accommodating both electron-rich and electron-deficient aryl groups, suggests that a 4-brominated aniline derivative could be a suitable substrate, leading to the formation of 5-bromo-2-aminoindoles. organic-chemistry.org

Furthermore, a one-pot synthesis of 2-aminoindoles involving a sequential gold(I)-catalyzed regioselective hydroamination of ynamides with anilines, followed by a copper(II)-mediated oxidative cyclization, has been developed. rsc.org This protocol is compatible with anilines bearing various functional groups, including halogens, making it a highly promising strategy for the synthesis of this compound. rsc.org

Table 2: Gold-Catalyzed Annulation Strategies for Indole Synthesis

| Starting Materials | Catalyst | Key Transformation | Relevance to this compound | Reference |

|---|---|---|---|---|

| 2-Alkynylanilines | NaAuCl₄·2H₂O | Annulation to indoles | Potential for synthesis of 5-bromoindoles from 4-bromo-2-alkynylanilines | nih.gov |

| Sulfilimines, N-phenylynamides | Gold(III) catalyst | C-H annulation to 2-aminoindoles | Potential for direct synthesis using a 4-bromoaniline derivative | organic-chemistry.org |

| Ynamides, anilines | Au(I)/Cu(II) | Sequential hydroamination and oxidative cyclization | High potential for direct synthesis using 4-bromoaniline | rsc.org |

Iridium-Catalyzed Dehydrogenation/Hydrogenation

Iridium catalysts are well-known for their efficacy in C-H activation and dehydrogenation reactions, which can be leveraged for the synthesis and functionalization of indole scaffolds. While direct iridium-catalyzed synthesis of this compound is not explicitly reported, related transformations offer valuable insights.

Iridium-catalyzed dehydrogenation of tertiary amines provides a novel route to enamines, which are versatile intermediates in organic synthesis. acs.org This strategy could potentially be applied to create precursors for indole synthesis.

More relevantly, iridium-catalyzed N-allylation of indoles has been shown to be effective for a range of substituted indoles, including those with halogen substituents at the 5-position. nih.gov This demonstrates the compatibility of iridium catalysis with bromo-substituted indoles, suggesting that iridium-catalyzed C-H amination or other C-N bond-forming reactions on a 5-bromoindole scaffold could be feasible.

Table 3: Iridium-Catalyzed Reactions Applicable to Indole Functionalization

| Substrate | Catalyst System | Transformation | Relevance to this compound | Reference |

|---|---|---|---|---|

| Tertiary amines | Pincer-ligated iridium catalyst | Dehydrogenation to enamines | Formation of precursors for indole synthesis | acs.org |

| 5-Substituted ethyl indole-2-carboxylates | Iridium complex with phosphoramidite (B1245037) ligand | Enantioselective N-allylation | Demonstrates compatibility with 5-bromoindoles | nih.gov |

Rhodium-Catalyzed Annulation

Rhodium catalysts have proven to be highly effective for the synthesis of indoles through C-H activation and annulation reactions. These methods often exhibit high regioselectivity and functional group tolerance.

A notable example is the rhodium(III)-catalyzed hydrazine-directed C-H activation and coupling with alkynes to form indoles. nih.gov This method serves as an alternative to the classic Fischer indole synthesis and offers a redox-neutral pathway with traceless directing group removal. nih.gov The versatility of this approach suggests that it could be applied to substrates bearing a bromo substituent on the arylhydrazine precursor, leading to the formation of 5-bromoindoles.

Furthermore, rhodium(II)-catalyzed reactions of N-sulfonyl-1,2,3-triazoles with 2-quinolones have been developed for the synthesis of 2-aminoquinoline (B145021) derivatives. rsc.org The reaction proceeds through an O-H insertion to a rhodium(II)-aza vinyl carbene intermediate. rsc.org While this is not a direct indole synthesis, the formation of a C2-amino substituted heterocycle highlights the potential of rhodium catalysis for installing the 2-amino group, which could be adapted to indole systems.

Table 4: Rhodium-Catalyzed Annulation for Heterocycle Synthesis

| Starting Materials | Catalyst | Key Transformation | Relevance to this compound | Reference |

|---|---|---|---|---|

| Arylhydrazines, alkynes | Rh(III) catalyst | Hydrazine-directed C-H activation/annulation | Potential for synthesis of 5-bromoindoles | nih.gov |

| 2-Quinolones, N-sulfonyl-1,2,3-triazoles | Rh(II) catalyst | Synthesis of 2-aminoquinolines | Demonstrates potential for C2-amination | rsc.org |

Metal-Free and Electrocatalytic Synthetic Pathways

In recent years, there has been a growing interest in the development of metal-free and electrocatalytic methods for indole synthesis to enhance the sustainability of chemical processes.

A metal-free, polyphosphoric acid (PPA)-mediated Fischer indole synthesis has been reported, which proceeds via a tandem hydroamination-cyclization reaction between simple alkynes and arylhydrazines. nih.gov This method has been successfully applied to the synthesis of 5-bromo-2-phenyl-1H-indole from phenylacetylene (B144264) and (4-bromophenyl)hydrazine (B1265515) hydrochloride, demonstrating its utility for the preparation of 5-bromoindoles. nih.gov

Metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ as an oxidant provides a robust and operationally simple route to a diverse range of substituted indoles. researchgate.net The broad substrate scope of this protocol suggests its potential applicability for the synthesis of 2-aminoindole derivatives.

Electrocatalytic methods offer a green alternative to traditional chemical oxidants. An electrochemical approach for the synthesis of 2-aminothiazoles from active methylene (B1212753) ketones and thioureas has been developed. nih.gov While not a direct indole synthesis, this method showcases the potential of electrochemistry for the formation of 2-amino substituted heterocycles.

Table 5: Metal-Free and Electrocatalytic Synthetic Approaches

| Method | Starting Materials | Key Features | Relevance to this compound | Reference |

|---|---|---|---|---|

| PPA-mediated Fischer Indole Synthesis | Phenylacetylene, (4-bromophenyl)hydrazine hydrochloride | Metal-free, tandem hydroamination-cyclization | Demonstrated synthesis of 5-bromoindoles | nih.gov |

| DDQ-mediated C-H Amination | N-Ts-2-alkenylanilines | Metal-free, oxidative cyclization | Potential for synthesis of 2-aminoindoles | researchgate.net |

| Electrocatalytic Synthesis | Active methylene ketones, thioureas | Metal-free, avoids chemical oxidants | Illustrates potential for 2-amino heterocycle synthesis | nih.gov |

Regioselective Bromination and Amination Strategies for Indole Scaffolds

The synthesis of this compound can also be envisioned through the regioselective functionalization of an existing indole core. This involves either the bromination of a 2-aminoindole or the amination of a 5-bromoindole.

Regioselective Bromination:

The direct bromination of the indole nucleus typically occurs at the C3 position due to its high electron density. Therefore, achieving regioselective bromination at the C5 position often requires specific directing groups or reaction conditions. A method for the indole C5-selective bromination of indolo[2,3-a]quinolizidine alkaloids has been developed using pyridinium (B92312) tribromide (Br₃·PyH) and HCl in methanol. nih.gov This reaction proceeds through an in situ-generated indoline intermediate and demonstrates excellent selectivity for C5 bromination. nih.gov While this has been demonstrated on complex alkaloids, the principle could be adapted for simpler indole systems.

Regioselective Amination:

Direct C-H amination of indoles at the C2 position is a challenging transformation. However, an iodine-mediated regioselective C2-amination of indoles has been developed, providing a route to highly substituted 2-aminated indoles. rsc.org This method is promoted by iodine and allows for the introduction of an amino group at the desired position. rsc.org Applying this methodology to a 5-bromoindole substrate could provide a direct route to this compound.

Table 6: Regioselective Functionalization of the Indole Core

| Functionalization | Substrate | Reagents | Key Features | Relevance to this compound | Reference |

|---|---|---|---|---|---|

| C5-Bromination | Indolo[2,3-a]quinolizidine alkaloids | Br₃·PyH, HCl, MeOH | Metal-free, high regioselectivity for C5 | Potential for C5-bromination of 2-aminoindole | nih.gov |

| C2-Amination | Indoles | Iodine | Metal-free, regioselective C2-amination | Potential for direct amination of 5-bromoindole | rsc.org |

Spectroscopic and Structural Elucidation Techniques for 5 Bromo 1h Indol 2 Amine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including analogs of 5-bromo-1H-indol-2-amine. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of an indol-2-amine derivative, the protons on the aromatic ring and the amine group exhibit characteristic chemical shifts. For a compound like 5-bromo-3-methyl-1H-indole, the proton (NH) of the indole (B1671886) ring typically appears as a broad singlet at a downfield chemical shift, often around δ 7.92 ppm. rsc.org The aromatic protons show signals in the range of δ 7.00-8.00 ppm. For instance, in 5-bromo-3-methyl-1H-indole, the proton at the C4 position is observed as a doublet, while the proton at C6 appears as a doublet of doublets, and the C7 proton as a doublet, reflecting their respective couplings to neighboring protons. rsc.org The amine protons (-NH₂) of this compound would be expected to appear as a broad signal, the chemical shift of which can be influenced by solvent and concentration. The addition of D₂O would lead to the disappearance of both the N1-H and NH₂ signals due to proton-deuterium exchange, confirming their identity. libretexts.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. In indole derivatives, the carbon atoms of the aromatic system typically resonate in the region of δ 110-140 ppm. For 5-bromo-3-methyl-1H-indole, the carbon atom bearing the bromine (C-5) shows a signal around δ 111.60 ppm, while the other aromatic carbons appear at distinct chemical shifts, such as δ 134.96 (C-7a), δ 130.22 (C-3a), and others between δ 112-125 ppm. rsc.org The carbon attached to the amino group (C-2) in a this compound analog would be expected to have a chemical shift significantly downfield due to the electron-withdrawing effect of the nitrogen atom.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a 5-Bromoindole (B119039) Analog. Data based on 5-Bromo-3-methyl-1H-indole in CDCl₃. rsc.org

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-H | 7.92 (s, 1H) | - |

| C2-H | 6.99 (s, 1H) | - |

| C3-CH₃ | 2.32 (d, 3H) | 9.64 |

| C4-H | 7.73 (d, 1H) | 121.64 |

| C5 | - | 111.60 |

| C6-H | 7.29 (dd, 1H) | 124.76 |

| C7-H | 7.22 (d, 1H) | 112.50 |

| C3a | - | 130.22 |

| C7a | - | 134.96 |

Mass Spectrometry (MS, HRESIMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For a compound like this compound, the mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units (e.g., [M]⁺ and [M+2]⁺). For example, the ESI-MS of 4,6-dibromo-2,3,3-trimethyl-3H-indole shows a protonated molecular ion [M+H]⁺ at m/z 317.9, consistent with its molecular formula. iucr.org

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The indole ring is relatively stable, but fragmentation can occur through the loss of the amine group or other substituents. HRESIMS allows for the confirmation of the elemental composition of the parent ion and its major fragments with high precision, which is a critical step in the identification of new analogs.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound analogs, the IR spectrum would display characteristic absorption bands for the N-H and C-N bonds, as well as vibrations associated with the aromatic indole ring.

N-H Stretching: Primary amines (R-NH₂) typically show two distinct absorption bands in the region of 3500-3300 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. wpmucdn.comorgchemboulder.com The N-H stretch of the indole ring itself is also expected in this region, often as a sharp peak around 3400 cm⁻¹. researchgate.net

N-H Bending: A characteristic N-H bending (scissoring) vibration for primary amines is typically observed in the range of 1650-1580 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration of the C-N bond in aromatic amines appears as a strong band between 1335-1250 cm⁻¹. orgchemboulder.com

Aromatic C-H and C=C Stretching: The spectrum will also show absorptions corresponding to the aromatic C-H stretching vibrations (typically above 3000 cm⁻¹) and C=C ring stretching vibrations (in the 1600-1450 cm⁻¹ region). researchgate.net

These characteristic absorption frequencies provide a diagnostic fingerprint for the presence of the amino group and the indole core in the molecule.

Table 2: Expected IR Absorption Bands for this compound Analogs.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (Amine & Indole) | Stretch | 3500 - 3300 |

| N-H (Primary Amine) | Bend | 1650 - 1580 |

| C-N (Aromatic Amine) | Stretch | 1335 - 1250 |

| C=C (Aromatic) | Stretch | 1600 - 1450 |

| C-H (Aromatic) | Stretch | > 3000 |

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectroscopy for Stereochemical Analysis

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the indole ring system. The indole nucleus typically exhibits strong absorption bands in the UV region.

When an analog of this compound is chiral (i.e., it possesses a stereocenter), Circular Dichroism (CD) spectroscopy becomes a powerful tool for stereochemical analysis. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. trinity.edu A CD spectrum is a plot of this differential absorption versus wavelength and provides a unique "fingerprint" for a specific enantiomer. trinity.edu

For chiral analogs, the CD spectrum, often in conjunction with the UV-Vis spectrum, can be used to determine the absolute configuration of the stereocenters, often by comparing the experimental spectrum to that of known compounds or to spectra predicted by computational methods. nih.govacs.org The shape and sign (positive or negative) of the Cotton effects in the CD spectrum are directly related to the three-dimensional arrangement of the atoms in the molecule.

Advanced Crystallographic Studies (e.g., X-ray Diffraction)

For analogs of this compound that can be crystallized, X-ray diffraction analysis can confirm the connectivity established by NMR and MS, and for chiral molecules, it can unambiguously determine the absolute stereochemistry. Furthermore, crystallographic studies reveal how molecules pack in the crystal lattice and provide insights into intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govscienceopen.com

For example, studies on other bromo-substituted indole derivatives have detailed how intermolecular interactions like C-H⋯Br, C-H⋯O, and π-π interactions stabilize the crystal packing. nih.govscienceopen.com In the case of 5-bromo-1H-indole-2,3-dione, X-ray analysis has shown that molecules are linked by N—H⋯O hydrogen bonds, forming chains within the crystal structure. researchgate.net Similar analyses for this compound analogs would provide fundamental information about their solid-state structure and intermolecular forces.

Computational Chemistry and Molecular Modeling Studies of Brominated Indole Amines

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of brominated indole (B1671886) amines. These methods investigate the electronic structure, stability, and reactivity of molecules from first principles.

Studies on the indole nucleus and its analogues using DFT at the B3LYP/6-311+G** theoretical level have been employed to determine key thermochemical parameters such as enthalpy, entropy, and Gibbs free energy, which are crucial for assessing molecular stability. researchgate.net Such calculations also provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are related to the chemical reactivity and kinetic stability of the molecule. researchgate.net For substituted indoles, QM calculations can elucidate the effects of substituents on the electronic distribution and geometry of the indole ring. For instance, the bromine atom at the C-5 position in 5-bromo-1H-indol-2-amine is expected to influence the molecule's electrostatic potential and dipole moment due to its electron-withdrawing nature. These calculations are also foundational for parameterizing molecular mechanics force fields used in subsequent molecular dynamics simulations.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing critical information about binding affinity and interaction patterns. While direct docking studies on this compound are not extensively documented, research on closely related derivatives provides valuable insights into how the 5-bromoindole (B119039) scaffold interacts with biological targets.

Derivatives of 5-bromoindole-2-carboxylic acid have been extensively studied as potential inhibitors of protein kinases, which are crucial targets in cancer therapy. Docking simulations of these compounds against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) have revealed key binding modes. d-nb.infonih.gov In these studies, the 5-bromo-1H-indole moiety consistently participates in significant interactions within the kinase binding pocket. These interactions often include:

Hydrogen Bonds: The indole N-H group can act as a hydrogen bond donor. For example, derivatives have shown hydrogen bonding with the backbone of key residues like Asp1046 in the VEGFR-2 binding site. d-nb.info

Pi-Alkyl and Pi-Pi Interactions: The aromatic indole ring system frequently engages in pi-alkyl and pi-pi stacking interactions with hydrophobic residues such as Leu889, Ile888, Val848, and Leu1035. d-nb.info

These simulations help rationalize the structure-activity relationships observed experimentally and guide the design of more potent inhibitors. The binding energies calculated from these simulations provide a semi-quantitative estimate of the binding affinity.

| Compound Derivative | Target | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 5-bromo-N'-(4-hydroxybenzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 TK | -8.76 | Asp1046, Leu889, Ile888, Leu1019, Val848, Leu1035, Ala866 | d-nb.info |

| 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide | VEGFR-2 TK | -7.78 | Asp1046, Val848, Phe1047, Ala866, Leu840, Leu1035, Val916, Cys1045, Leu889 | d-nb.info |

| Various 5-bromoindole-2-carboxylic acid derivatives | EGFR TK | Favorable | Not specified | nih.govresearchgate.net |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the assessment of conformational flexibility and the stability of ligand-receptor complexes over time. Following molecular docking, MD simulations are often performed to validate the predicted binding poses and to understand the behavior of the ligand in a more realistic, solvated environment.

For brominated indole derivatives, MD simulations have been used to confirm the stability of their docked poses within the active sites of target proteins like VEGFR-2. mdpi.com Key metrics analyzed during an MD simulation include:

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies the flexibility of individual amino acid residues in the protein. Significant fluctuations in residues at the binding site can indicate important dynamic interactions with the ligand.

Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and the receptor is tracked throughout the simulation to confirm their importance in stabilizing the complex.

In a study involving 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones targeting VEGFR-2, MD simulations were run to confirm the stability of the ligand-protein complex, with topologies generated using the GROMOS96 force field. mdpi.com Such simulations are crucial for refining the understanding of the dynamic nature of ligand-target interactions, which is a limitation of the static view provided by molecular docking alone.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of novel compounds and provide insights into the structural features that are critical for potency.

For brominated indole amines, QSAR studies have highlighted the importance of substitution on the indole ring. In a 3D-QSAR study on indole derivatives targeting the serotonin (B10506) transporter (SERT), the substitution at the C-5 position with a halogen, such as bromine, was found to produce more potent compounds compared to the unsubstituted derivative. nih.gov This suggests that the electronic and steric properties imparted by the bromine atom at this position are favorable for binding and activity.

QSAR models are typically built using a training set of compounds with known activities and then validated using an external test set. nih.gov The models are often based on various molecular descriptors, including steric, electronic, and hydrophobic parameters. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA), the model is built upon the 3D steric and electrostatic fields surrounding the molecules. nih.gov The resulting 3D contour maps can visually guide medicinal chemists in modifying structures to enhance activity, for example, by indicating regions where bulky groups are favored or where positive electrostatic potential is beneficial. nih.govnih.gov

Theoretical Investigations of Rotational Barriers and Atropisomerism in Substituted Indoles

The conformational flexibility of a molecule is a critical determinant of its ability to bind to a biological target. Theoretical investigations, often using quantum mechanical methods, can be employed to study the rotational energy barriers around key single bonds. For this compound, the rotation around the C2-NH2 bond is of particular interest as it dictates the orientation of the amine group relative to the indole ring.

While specific studies on this exact molecule are limited, theoretical work on analogous systems, such as para-substituted anilines, provides a framework for understanding these phenomena. medjchem.com The rotational barrier is calculated by mapping the potential energy surface as the dihedral angle of the bond is systematically varied. This analysis can reveal the most stable (lowest energy) conformation and the energy required to transition between different rotamers.

The rotational barrier around the C-N bond is influenced by both steric and electronic factors. medjchem.com The π-conjugation between the lone pair of the nitrogen atom and the aromatic indole system can impart partial double-bond character to the C-N bond, thereby increasing the rotational barrier. Substituents on the ring, like the bromine at C-5, can modulate this electronic effect. Such studies are important because the bioactive conformation of a ligand—the specific 3D shape it adopts when bound to its target—may not be its lowest energy conformation in solution. Understanding the energy penalties associated with adopting different conformations is therefore crucial for rational drug design.

Predictive Modeling for Pharmacokinetic Profiles (ADMET)

In addition to efficacy, a successful drug candidate must possess a favorable pharmacokinetic profile, encompassing Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico predictive models are now routinely used in the early stages of drug discovery to filter out compounds with poor ADMET properties, saving time and resources.

Computational studies on derivatives of 5-bromoindole-2-carboxylic acid have included ADMET predictions. d-nb.infonih.gov These analyses consistently showed that the synthesized compounds displayed adequate in silico absorption levels. d-nb.infonih.govresearchgate.net Furthermore, the compounds were predicted to not be inhibitors of crucial metabolic enzymes like cytochrome P450 and were also predicted to be non-hepatotoxic. d-nb.infonih.gov

These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which estimates oral bioavailability based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.govphcogj.com Computational tools can provide estimates for a wide range of properties, helping to build a comprehensive in silico profile of a compound's drug-likeness.

| Property | Prediction | Implication | Reference |

|---|---|---|---|

| Absorption Levels | Adequate/Good | Potentially good oral bioavailability | d-nb.infonih.govresearchgate.net |

| Cytochrome P450 Inhibition | Predicted non-inhibitor | Lower risk of drug-drug interactions | d-nb.infonih.gov |

| Hepatotoxicity | Predicted non-hepatotoxic | Lower risk of liver toxicity | d-nb.infonih.gov |

| Drug-Likeness (Lipinski's Rule) | Satisfied | Good potential for oral bioavailability | nih.gov |

Investigations into the Biological Activities of 5 Bromo 1h Indol 2 Amine Derivatives

In Vitro Antiproliferative and Cytotoxic Activities in Cancer Cell Lines

The antiproliferative and cytotoxic effects of 5-bromo-1H-indole derivatives have been evaluated against a range of human cancer cell lines. These studies aim to identify compounds with the potential to inhibit cancer cell growth and induce cell death.

Studies on Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase-1 (IDO1) is an enzyme that plays a crucial role in tumor immune escape. nih.gov By catalyzing the degradation of the essential amino acid L-tryptophan, IDO1 suppresses the function of immune cells, such as T-cells, creating an immunosuppressive tumor microenvironment. nih.gov The inhibition of IDO1 is therefore considered a promising strategy in cancer immunotherapy. nih.gov While various indole (B1671886) derivatives have been investigated as IDO1 inhibitors, specific studies focusing on the IDO1 inhibitory activity of 5-bromo-1H-indol-2-amine derivatives are not extensively detailed in the currently available research. Broader studies on indole analogs have identified some compounds with moderate IDO1 inhibitory activity. acs.org

BCL-2 Inhibitory Effects

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, or programmed cell death. mdpi.com In many cancers, Bcl-2 is overexpressed, which prevents cancer cells from undergoing apoptosis and contributes to tumor growth and resistance to therapy. mdpi.com Small molecule inhibitors that target Bcl-2 can restore the apoptotic process in cancer cells. Indole-based compounds have been designed and synthesized as potential Bcl-2 inhibitors. mdpi.comresearchgate.net These compounds aim to mimic the BH3 domain of pro-apoptotic proteins, which binds to a hydrophobic groove on the surface of Bcl-2, thereby disrupting its anti-apoptotic function. nih.gov While the potential of the broader class of indole derivatives as Bcl-2 inhibitors is recognized, specific investigations into the Bcl-2 inhibitory effects of this compound derivatives require more focused research.

Cyclooxygenase-2 (COX-2) Inhibition

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed tissues and various types of cancers. nih.gov It is involved in the synthesis of prostaglandins, which can promote inflammation and tumor growth. nih.gov The development of selective COX-2 inhibitors has been a significant area of research for both anti-inflammatory and anticancer therapies. The indole moiety is a key pharmacophore in some known COX-2 inhibitors. dntb.gov.uanih.gov However, specific studies detailing the direct inhibitory effects of this compound derivatives on COX-2 activity are not prominently featured in the available literature.

Epidermal Growth Factor Receptor (EGFR) Inhibition

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation, triggers signaling pathways that lead to cell proliferation, survival, and migration. researchgate.netnih.gov Dysregulation of EGFR signaling is a common feature in many cancers, making it an important target for cancer therapy. researchgate.net

Novel 5-bromoindole-2-carboxylic acid derivatives have been synthesized and evaluated as EGFR inhibitors. nih.govresearchgate.net Molecular docking studies have suggested that these compounds can bind to the tyrosine kinase domain of EGFR. nih.gov In vitro antiproliferative assays have demonstrated that these derivatives can reduce the growth of human cancer cell lines such as HepG2, A549, and MCF-7. nih.gov One particular derivative, compound 3a, was identified as a potent and cancer-specific agent that inhibits cell proliferation by targeting EGFR tyrosine kinase activity, leading to cell cycle arrest and apoptosis. nih.gov

In another study, a series of 5-substituted-3-ethylindole-2-carboxamides were designed as dual EGFR and cyclin-dependent kinase-2 (CDK2) inhibitors. rsc.org Several of these compounds exhibited significant antiproliferative activity against four different cancer cell lines, with GI50 values in the nanomolar range. rsc.org The most potent derivatives, compounds 5g, 5i, and 5j, had mean GI50 values of 55 nM, 49 nM, and 37 nM, respectively. rsc.org Further investigation of the most potent compounds for their EGFR inhibitory activity revealed IC50 values ranging from 85 nM to 124 nM. rsc.org

| Compound | Mean GI50 (nM) | EGFR IC50 (nM) | Reference |

| 5g | 55 | Not specified | rsc.org |

| 5i | 49 | Not specified | rsc.org |

| 5j | 37 | Not specified | rsc.org |

| 5c | Not specified | 85-124 | rsc.org |

VEGFR-2 Inhibitory Effects

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. mdpi.comnih.gov Inhibition of VEGFR-2 is a well-established strategy in cancer therapy. nih.gov The 1H-indole moiety is a feature of several FDA-approved VEGFR-2 inhibitors. mdpi.com

A set of hydrazones derived from 5-bromo-2-indolecarbohydrazide exhibited mild antiproliferative properties against HepG2, HeLa, and PC3 cancer cell lines. nih.gov While these compounds contain the 5-bromo-indole core, their direct VEGFR-2 inhibitory activity was not the primary focus of the initial screening mentioned in the provided context. nih.gov Further studies are needed to specifically elucidate the VEGFR-2 inhibitory potential of this compound derivatives.

General Antitumor Screening (e.g., against A549, HepG2, MCF-7, HT29, Caco-2, B16-F10 melanoma, leukemia cell lines)

A number of studies have reported the synthesis and general antitumor screening of various 5-bromo-1H-indole derivatives against a panel of human cancer cell lines.

One study synthesized a new series of 5-bromo-3-substituted-hydrazono-1H-2-indolinones and evaluated their cytotoxicity. nih.gov The 4-fluoro-phenylthiosemicarbazone derivative, 2f , showed the most promising activity, particularly against the BT-549 breast cancer cell line (log10GI50 value of -6.40), the NCI-H23 non-small cell lung cancer cell line (log10GI50 value of -6.10), and the IGROV1 ovarian cancer cell line (log10GI50 value of -6.02). nih.gov

Another investigation focused on 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which demonstrated significant anti-proliferative effects against the A549 lung cancer cell line with an IC50 of 14.4 µg/mL. researchgate.netnih.gov This compound also inhibited the proliferation of human umbilical vein endothelial cells (HUVECs), suggesting potential anti-angiogenic activity. researchgate.netnih.gov

A carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also showed dose-dependent anti-proliferative activity against the A549 lung cancer cell line, with an IC50 value of 45.5 µg/mL. waocp.orgwaocp.org

Derivatives of 5-bromoindole-2-carboxylic acid have also been screened for their antiproliferative activities against A549, HepG2, and MCF-7 cancer cell lines, with some compounds showing promise as anticancer agents. nih.govresearchgate.net

The following table summarizes the cytotoxic activities of selected 5-bromo-1H-indole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

| 2f | BT-549 (Breast) | log10GI50 = -6.40 | nih.gov |

| 2f | NCI-H23 (Lung) | log10GI50 = -6.10 | nih.gov |

| 2f | IGROV1 (Ovarian) | log10GI50 = -6.02 | nih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung) | IC50 = 14.4 µg/mL | researchgate.netnih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung) | IC50 = 45.5 µg/mL | waocp.orgwaocp.org |

| Compound 3a (a 5-bromoindole-2-carboxylic acid derivative) | A549, HepG2, MCF-7 | Potent antiproliferative activity | nih.gov |

| Spirooxindole 2b | MDA-MB 231 (Breast) | Nanomolar IC50 | nih.gov |

| Spirooxindole 2b | Caco-2 (Colon) | Nanomolar IC50 | nih.gov |

Apoptosis Induction and Cell Cycle Modulation

Derivatives of the indole scaffold have been identified as promising candidates in the development of anti-cancer agents due to their unique physicochemical and biological properties. researchgate.net Certain substituted 3-amino-3-hydroxymethyloxindoles have demonstrated cytotoxic effects, proving to induce cell cycle arrest and apoptosis in cancer cell lines such as SJSA-1. researchgate.net The mechanism of action for some indole compounds involves intercalation with the DNA of cancer cells, leading to direct cytotoxicity. researchgate.net Further studies on 2-(thiophen-2-yl)-1H-indole derivatives have shown they can cause cell cycle arrest at the S and G2/M phases in the HCT-116 cell line. nih.gov This activity is linked to the significant upregulation of tumor suppressor microRNAs and a decrease in oncogenic microRNAs, suggesting that the anticancer effects may occur through direct interaction with tumor cell DNA or the blockage of DNA synthesis. nih.gov Other related heterocyclic compounds, such as benzimidazole derivatives, have also been shown to induce significant apoptosis in various cancer cell lines, including ovarian, lung, and breast cancer cells. mdpi.com

Antimicrobial Activity Studies

The indole nucleus is a key component in developing new antimicrobial agents. nih.govresearchgate.net Derivatives of this compound have been synthesized and evaluated for their antibacterial properties against a range of pathogenic Gram-negative bacteria. A study involving ten 5-bromoindole-2-carboxamides revealed significant antibacterial activity against Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. researchgate.net Several of these compounds exhibited high potency, with minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL. researchgate.net Notably, some of the synthesized carboxamides demonstrated antibacterial activities superior to standard antibiotics like gentamicin and ciprofloxacin against E. coli and P. aeruginosa. researchgate.net

Another derivative, (3Z)-5-bromo-3-(hydroxyimino)-1,3-dihydro-2H-indol-2-one, showed effective antibacterial action against Klebsiella pneumoniae and moderate activity against Escherichia coli. rdd.edu.iq Similarly, 5-bromo-N-alkylthiophene-2-sulfonamides have been synthesized and screened against clinically isolated New Delhi Metallo-β-lactamase (NDM) producing Klebsiella pneumoniae, indicating their potential as an alternative therapeutic option. nih.gov Halogenated indoles, when used in combination with aminoglycoside antibiotics, have also been found to enhance the susceptibility of P. aeruginosa to these drugs. nih.gov

Table 1: In Vitro Antibacterial Activity of 5-bromoindole-2-carboxamide Derivatives against Gram-Negative Bacteria | Compound | Minimum Inhibitory Concentration (MIC) in μg/mL | | :--- | :---: | | | K. pneumoniae | E. coli | P. aeruginosa | S. Typhi | | 7a | 0.78 | 0.39 | 0.39 | 1.56 | | 7b | 0.78 | 0.39 | 0.39 | 1.56 | | 7c | 0.78 | 0.39 | 0.39 | 1.56 | | 7g | 1.25 | 0.62 | 0.62 | 0.62 | | 7h | 0.78 | 0.39 | 0.39 | 0.78 | | Gentamicin | 0.50 | 0.50 | 1.00 | 1.25 | | Ciprofloxacin | 0.60 | 0.80 | 1.20 | 2.50 | Data sourced from Mane et al., 2018. researchgate.net

Derivatives containing the 5-bromo indole moiety have been investigated for their effectiveness against multidrug-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com In a study of novel small-molecule hybrid antibacterial agents, a compound with a bromo function in the 5-position of the indole residue (compound 5d) demonstrated activity against an MRSA strain (USA300 Lac* lux) with an MIC value of 64 µg/mL. mdpi.com However, the substitution pattern plays a critical role, as moving the bromo function to the 6-position resulted in a loss of activity. mdpi.com

Other research has focused on marine bisindole alkaloids and their synthetic analogues. The fluorinated analogue of 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine showed antimicrobial activity against both MRSA and methicillin-susceptible S. aureus (MSSA) strains. nih.gov This compound also demonstrated a significant synergistic effect with the antibiotic oxacillin, reducing its MIC for a clinical MRSA strain by 256-fold. nih.gov Furthermore, novel 2-(1H-indol-3-yl)tetrahydroquinolines have been prepared and found to be effective in vitro against MRSA, with some compounds showing MICs below 1.0 µg/mL. nih.gov

Table 2: Efficacy of Bromo-Indole Derivatives Against S. aureus Strains

| Compound | Strain | MIC (μg/mL) | Source |

|---|---|---|---|

| Compound 5d (5-bromo indole derivative) | MRSA (USA300 Lac* lux) | 64 | mdpi.com |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (1) | MRSA (CH 10850) | 2 | nih.gov |

| 2,2-bis(6-bromo-1H-indol-3-yl)ethanamine (1) | MSSA (ATCC 29213) | 2 | nih.gov |

| Fluorinated analogue (2) | MRSA (CH 10850) | 32 | nih.gov |

| Fluorinated analogue (2) | MSSA (ATCC 29213) | 16 | nih.gov |

Indole derivatives have demonstrated a broad spectrum of biological activities, including significant antifungal properties. researchgate.netnih.gov Research into 3-indolyl-3-hydroxy oxindole derivatives has shown that the presence and position of halogen substituents are crucial for their antifungal efficacy. nih.gov Specifically, a compound featuring a bromo substituent at position 5 of the indole ring, 3-(5-bromo-1H-indol-3-yl)-3-hydroxyindolin-2-one (3i), was synthesized and evaluated. nih.gov Studies show that compounds with I, Cl, or Br substituents on both the isatin and indole rings exhibit excellent, broad-spectrum antifungal activity against various plant pathogenic fungi. nih.gov While many synthesized compounds showed moderate activity, certain derivatives displayed remarkable and broad-spectrum antifungal effects, sometimes superior to commercial fungicides. nih.gov

Table 3: Antifungal Activity of 3-(5-bromo-1H-indol-3-yl)-3-hydroxyindolin-2-one (3i)

| Pathogenic Fungi | Inhibition Rate (%) at 50 mg/L |

|---|---|

| R. solani | 55.3 |

| P. capsici | 43.1 |

| B. cinerea | 33.6 |

| S. sclerotiorum | 45.9 |

| F. graminearum | 48.7 |

Data sourced from Chen et al., 2024. nih.gov

The indole scaffold is a key feature in many natural and synthetic compounds with antiplasmodial activity. nih.gov The natural indolo[3,2-b]quinoline alkaloid cryptolepine is known for its antimalarial properties, which involve binding to heme and inhibiting hemozoin formation within the parasite. nih.gov Efforts to optimize this natural product have led to the synthesis of various derivatives. While many studies focus on the broader class of indole derivatives, the structural modifications often include halogen substitutions to enhance activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov For instance, a structure-activity relationship study on the indoloisoquinoline template, derived from tryptophan, showed that aromatic groups on the indole nitrogen were preferred for activity against the Dd2 chloroquine-resistant P. falciparum strain. nih.gov Although direct studies on this compound derivatives for antimalarial action are not extensively detailed in the provided context, the general importance of the indole nucleus in antiplasmodial drug discovery is well-established. nih.govmalariaworld.org

Anti-inflammatory Potential

Indole derivatives are recognized for their significant anti-inflammatory and analgesic activities. rjpn.orgnih.gov A study reported that certain indole-based chalcone compounds, including a 3-(5-Bromo-1H-indol-3-yl) derivative, act as inhibitors of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are key enzymes in the inflammatory pathway. rjpn.org Another investigation into hybrid molecules containing both imidazole and indole nuclei evaluated 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one for its anti-inflammatory effects. nih.gov The activity of this compound was confirmed by its ability to reduce leukocyte migration and decrease the release of pro-inflammatory cytokines TNF-α and IL-1β in animal models of inflammation. nih.gov

Furthermore, a series of 1,5-disubstituted indole derivatives were synthesized and screened for anti-inflammatory activity. researchgate.net The pharmacological screening showed a wide range of inhibition percentages, with some compounds demonstrating potency greater than the standard anti-inflammatory drug, indomethacin (B1671933). researchgate.net

Table 4: Anti-inflammatory Activity of 1,5-Disubstituted Indole Derivatives

| Compound | % Inhibition |

|---|---|

| Compound I | 53.03 |

| Compound II | 12.12 |

| Compound III | 45.45 |

| Compound IV | 65.51 |

| Compound V | 62.12 |

| Indomethacin (Standard) | 54.54 |

Data sourced from Solanki et al., 2021. researchgate.net

Antiviral Activity

Derivatives of the 5-bromo-indole scaffold have been evaluated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). In studies focusing on indole-based analogs as HIV-1 reverse transcriptase (RT) inhibitors, the substitution at the 5-position has been a point of interest.

Research on certain indole- N-substituted derivatives revealed that compounds featuring halogens like bromine or chlorine at the C-5 position demonstrated good inhibitory properties against HIV-1 integrase strand transfer activity. This suggests that these substitutions provide a suitable conformation for the molecule to fit within the enzyme's active site nih.gov.

Specifically, 5-Bromo-indole-based analogues (5-Bromo-IASs) with an ethylene linker were found to be potent inhibitors of wild-type (WT) HIV-1 replication. nih.gov While substitutions at the 5-position of the indole ring did not show a major effect on antiviral activity against HIV-1 WT, some of these compounds displayed superior potency against mutant HIV-1 strains (L100I and K103N RT) when compared to established non-nucleoside reverse transcriptase inhibitors like nevirapine (NVP) and efavirenz (EFV). nih.gov

Furthermore, in an investigation of indole derivatives incorporating a 1,3-disubstituted thiourea (B124793) moiety, a 4-bromoaniline (B143363) analog was identified as a noteworthy HIV-1 inhibitor with an EC50 value of 8.7 μM. nih.gov These findings underscore the potential of the 5-bromo-indole core in the development of novel antiviral therapeutics.

Antioxidant and Free Radical Scavenging Activities

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. This activity has been quantified for several 5-bromo-1H-indole derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures a compound's ability to donate a hydrogen atom and neutralize the DPPH radical.

One such derivative, 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, was evaluated for its free radical scavenging capacity. The study determined its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to scavenge 50% of the DPPH radicals, to be 99.6 µg/mL. nih.gov

Another compound, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also underwent DPPH assay evaluation. This derivative demonstrated more potent free radical scavenging activity, with a calculated IC50 value of 27.8 µg/ml. nih.govsemanticscholar.orgnih.gov The antioxidant properties of these compounds are considered to potentially contribute to their other observed biological effects, such as anti-angiogenic activity. nih.govsemanticscholar.orgnih.gov

| Compound | Assay | IC50 (µg/mL) |

|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | DPPH Free Radical Scavenging | 99.6 |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | DPPH Free Radical Scavenging | 27.8 |

Anti-angiogenic Investigations (Ex-vivo models like Rat Aorta Angiogenesis Assay)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor development. The inhibition of angiogenesis is therefore a key target in cancer therapy. The ex-vivo rat aorta angiogenesis assay is a widely used model to assess the anti-angiogenic potential of novel compounds. In this assay, aortic rings from rats are cultured, and the ability of a compound to inhibit the sprouting of new micro-vessels is measured.

The derivative 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide demonstrated significant, dose-dependent anti-angiogenic activity in the rat aorta model. The IC50 value for the inhibition of blood vessel growth was calculated to be 15.4 µg/mL. nih.gov

Similarly, the compound 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide also showed significant, dose-responsive inhibition of blood vessel growth in the same assay. nih.govresearchgate.net The IC50 for this carbothioamide derivative was determined to be 56.9 µg/mL. nih.govsemanticscholar.orgnih.govresearchgate.net The anti-angiogenic effects of these compounds are thought to be linked to their anti-proliferative effects on endothelial cells and their antioxidant properties. nih.govsemanticscholar.orgnih.gov

| Compound | Assay | IC50 (µg/mL) | Dose-Dependent Inhibition (%) |

|---|---|---|---|

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Rat Aorta Angiogenesis Assay | 15.4 | 18% at 3.125 µg/mL |

| 26% at 6.25 µg/mL | |||

| 33% at 12.5 µg/mL | |||

| 57% at 25 µg/mL | |||

| 87% at 50 µg/mL | |||

| 99% at 100 µg/mL | |||

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Rat Aorta Angiogenesis Assay | 56.9 | 11% at 6.25 µg/mL |

| 25% at 12.5 µg/mL | |||

| 42% at 25 µg/mL | |||

| 66% at 50 µg/mL | |||

| 93% at 100 µg/mL |

Receptor Binding and Modulation (e.g., Serotonin (B10506) Receptor)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are targets for a wide range of therapeutics, particularly for neurological and psychiatric disorders. The indole structure is a core component of serotonin, making indole derivatives prime candidates for interacting with these receptors.

Investigations into marine-inspired indole alkaloids have shed light on the receptor binding profiles of brominated tryptamines. Specifically, 5-bromo-N,N-dimethyltryptamine has been evaluated for its binding affinity to a panel of human and rodent serotonin receptors. researchgate.net The results showed that this compound, along with its 5-chloro and 5-iodo analogs, exhibits good affinity for the 5-HT1D and 5-HT1B receptor subtypes. researchgate.net In general, these halogenated N,N-dimethyltryptamines displayed high nanomolar affinity across several serotonin receptor subtypes, with the highest affinities observed for 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net

In other studies, various indole derivatives have been assessed as ligands for 5-HT1A and 5-HT2A receptors. nih.gov The primary interaction mechanism identified is the formation of a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) within the receptors. nih.gov This highlights the potential for 5-bromo-indole derivatives to act as modulators of the serotonergic system, an area that warrants further investigation to determine the precise nature of these interactions and their functional consequences.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Correlating Structural Modifications with Biological Potency and Selectivity

The biological potency and selectivity of 5-bromo-1H-indole derivatives are highly sensitive to structural modifications. Research into anticancer agents has shown that altering the substituents on the indole (B1671886) core can dramatically modulate efficacy. For instance, in a series of 1-benzyl-5-bromoindolin-2-one derivatives designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, the nature of the group attached to a hydrazone linker at the C-3 position was critical for antiproliferative activity. mdpi.com

Derivatives featuring a 4-arylthiazole moiety were particularly effective. The substitution on the pendant phenyl ring of the thiazole (B1198619) played a significant role in determining potency against the MCF-7 breast cancer cell line. A 4-fluorophenyl substituent (Compound 7c ) resulted in good potency, while a 4-chlorophenyl group (Compound 7d ) yielded the most potent compound in the series, even surpassing the reference drug doxorubicin. mdpi.com Conversely, introducing a larger, lipophilic 4-bromophenyl group diminished the activity, highlighting a specific electronic and steric preference at this position for optimal biological function. mdpi.com

This demonstrates a clear SAR where small, electronegative halogen substituents on the peripheral phenyl ring are favored for enhanced potency. The data underscores how distal structural changes can transmit electronic and conformational effects that significantly influence the binding affinity of the core scaffold to its biological target.

| Compound | Substituent (R) on 4-phenylthiazole | IC₅₀ (µM) |

|---|---|---|

| 7c | 4-Fluorophenyl | 7.17 ± 0.94 |

| 7d | 4-Chlorophenyl | 2.93 ± 0.47 |

| Doxorubicin (Reference) | N/A | 4.30 ± 0.84 |

Impact of Halogenation (Bromine) on Activity Profiles

The presence and nature of a halogen atom, particularly at the C-5 position of the indole ring, is a key determinant of the biological activity profile. The bromine atom at this position can influence the compound's electronic properties, lipophilicity, and ability to form specific interactions such as halogen bonds with protein targets.

In the development of indole-2-carboxamides as multipotent antiproliferative agents, the effect of halogen substitution at C-5 was explicitly investigated. A comparative study between a 5-chloro derivative and its 5-bromo counterpart revealed that the chlorine atom was more tolerated for antiproliferative action. The 5-bromo derivative (Vd ) showed a significant decrease in activity compared to the 5-chloro derivative (Vc ), being 1.2-fold less potent. nih.gov This suggests that while halogenation at C-5 is beneficial, the size and electronegativity of the specific halogen are critical for optimizing activity.

Influence of Substituents at Indole Core Positions (e.g., C-2, C-3, N-1, C-5) on Efficacy

The efficacy of 5-bromo-1H-indole derivatives is profoundly influenced by the pattern of substitution around the core heterocycle.

C-2 Position: This position is a common site for modification. In studies targeting Epidermal Growth Factor Receptor (EGFR) and VEGFR, the 2-amine group is often derivatized into amides, hydrazones, or incorporated into larger heterocyclic systems like oxadiazoles. nih.govresearchgate.netresearchgate.net For instance, converting the C-2 carboxylic acid of 5-bromoindole (B119039) into various hydrazone derivatives was shown to produce potent antitumor agents. The specific benzylidene or furanyl-methylene moiety attached to the hydrazone linker was found to be a key determinant of binding energy and inhibitory activity against VEGFR-2. d-nb.info

C-3 Position: Substituents at the C-3 position significantly impact activity. For 1H-indole-2-carboxamides acting as CB1 allosteric modulators, the presence of short alkyl groups at the C-3 position was found to enhance potency. nih.gov In another series of antiproliferative indole-2-carboxamides, the substitution pattern at C-3 had a notable effect on the van der Waals interaction surface with the target protein. nih.gov

N-1 Position: The indole nitrogen is frequently substituted to explore new binding interactions or modify physicochemical properties. The addition of a benzyl (B1604629) group at the N-1 position of 5-bromoindolin-2-ones was a key feature of a series of potent anticancer agents targeting VEGFR-2. mdpi.com

C-5 Position: As discussed previously, halogenation at this position is a critical modification. The 5-bromo group often enhances activity by forming halogen bonds within the protein's active site. nih.gov Structure-activity relationship studies on CB1 receptor modulators showed that a chloro or fluoro group at the C-5 position enhanced the compound's potency. nih.gov

| Position | Favorable Substituent | Effect on Potency |

|---|---|---|

| C-5 | Chloro or Fluoro | Enhanced |

| C-3 | Short alkyl groups | Enhanced |

| Phenyl Ring (of carboxamide) | 4-diethylamino group | Enhanced |

Understanding Molecular Interactions through Ligand-Protein Binding Analysis

Molecular docking and binding analysis provide invaluable insights into how 5-bromo-1H-indole derivatives interact with their biological targets at an atomic level, thereby explaining observed SAR trends.

Docking studies of 5-bromo-1H-indole-2-carbohydrazide derivatives in the ATP-binding site of the VEGFR-2 tyrosine kinase domain revealed key molecular interactions. The 5-bromo-1H-indole moiety was found to engage in multiple pi-pi and pi-alkyl interactions with hydrophobic residues such as Leu889, Val848, Leu1035, and Ala866. d-nb.info Crucially, the indole core also formed a hydrogen bond with the side chain of the key residue Asp1046, which is a critical interaction for many kinase inhibitors. d-nb.info

Advanced Applications and Future Research Directions

Development of Novel Therapeutic Agents Based on the 5-bromo-1H-indol-2-amine Scaffold

The 5-bromo-1H-indole framework is a key component in the design of novel therapeutic agents, particularly in oncology. Researchers have synthesized and evaluated numerous derivatives, demonstrating significant potential as anticancer and anti-angiogenic agents.

One area of focus has been the development of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, as angiogenesis is a critical process in tumor growth and metastasis. mdpi.com A series of 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones has been developed, with some compounds showing potent anti-proliferative activity against human breast (MCF-7) and lung (A-549) cancer cell lines. mdpi.comnih.gov Notably, derivative 7d , which features a 4-(p-chlorophenyl)thiazole moiety, exhibited an IC₅₀ value of 2.93 µM against MCF-7 cells and an IC₅₀ of 0.503 µM for VEGFR-2 inhibition. mdpi.comresearchgate.net This compound was also found to induce apoptosis and cause cell cycle arrest at the G2/M phase. mdpi.com

Other modifications to the 5-bromo-indole core have yielded promising results. A series of novel 5-bromoindole-2-carboxylic acid derivatives were synthesized and evaluated as potential Epidermal Growth Factor Receptor (EGFR) inhibitors. nih.gov One carbothioamide derivative, in particular, demonstrated potent, cancer-specific growth inhibition by arresting the cell cycle and activating apoptosis. nih.gov Similarly, 5-bromo-7-azaindolin-2-one derivatives have been synthesized, with the most active compound showing IC₅₀ values between 2.357–3.012 μM against HepG2, A549, and Skov-3 cancer cell lines, proving significantly more potent than the established drug Sunitinib in these assays. mdpi.comnih.gov

The anti-angiogenic properties of this scaffold have been further explored with compounds like 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide, which demonstrated significant anti-angiogenic activity with an IC₅₀ of 15.4 µg/mL in a rat aorta model and inhibited the proliferation of A549 lung cancer cells with an IC₅₀ of 14.4 µg/mL. nih.gov Another carbothioamide derivative, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, also showed significant dose-dependent inhibition of blood vessel growth and anti-proliferative effects against HUVEC and A549 cells. nih.gov

| Compound Class/Derivative | Target/Activity | Key Findings | Reference |

|---|---|---|---|

| 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones | Anticancer (MCF-7, A-549), VEGFR-2 Inhibition | Derivative 7d showed potent activity (IC₅₀ = 2.93 µM on MCF-7) and VEGFR-2 inhibition (IC₅₀ = 0.503 µM). mdpi.comnih.gov | mdpi.comnih.govresearchgate.net |

| 5-bromo-7-azaindolin-2-one derivatives | Antitumor (HepG2, A549, Skov-3) | Compound 23p was 8.4 to 11.3-fold more potent than Sunitinib against tested cell lines. mdpi.com | mdpi.comnih.gov |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | Anti-angiogenic, Anticancer (A549) | Showed significant anti-angiogenic activity (IC₅₀ = 15.4 µg/mL) and inhibited lung cancer cell proliferation (IC₅₀ = 14.4 µg/mL). nih.gov | nih.gov |

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | Anti-angiogenic, Anticancer (A549) | Inhibited blood vessel growth (IC₅₀ = 56.9 µg/mL) and A549 cell proliferation (IC₅₀ = 45.5 µg/mL). nih.gov | nih.gov |

| 5-bromoindole-2-carboxylic acid derivatives | Anticancer (HepG2, A549, MCF-7), EGFR Inhibition | Compound 3a was identified as a promising anti-cancer agent that inhibits cell proliferation via EGFR tyrosine kinase inhibition. nih.gov | nih.gov |

Exploiting the Indole (B1671886) Moiety as a Privileged Scaffold in Drug Discovery

The indole ring system is considered a "privileged scaffold" in medicinal chemistry. eurekaselect.comnih.govnih.gov This term defines structural motifs that can provide ligands for diverse biological receptors with high affinity, making them versatile starting points for drug design. nih.gov The indole scaffold's unique structure, which includes a benzene (B151609) ring fused to a pyrrole (B145914) ring, allows it to participate in various noncovalent interactions like hydrogen bonding, π–π stacking, and cation–π interactions. nih.gov This versatility explains its presence in a vast number of natural products and synthetic drugs targeting a wide array of conditions. mdpi.comnih.gov

The incorporation of a bromine atom at the C-5 position can further enhance the therapeutic potential of the indole scaffold. Halogenation is a common strategy in drug design to modulate a molecule's biological activity. beilstein-archives.org The bromine substituent on the this compound scaffold can increase lipophilicity, potentially improving membrane permeability, and can form halogen bonds, which are specific non-covalent interactions that can enhance binding affinity to target proteins. Studies on indole phytoalexins, for example, have shown that bromination at the C-5 position is associated with increased biological activity, including antiproliferative effects. beilstein-archives.org

Bioassay-Guided Fractionation and Identification of Active Indole Derivatives from Natural Sources

Bioassay-guided fractionation is a crucial methodology for discovering novel bioactive compounds from natural sources. nih.govresearchgate.net This process involves the systematic separation of a crude natural extract into various fractions using chromatographic techniques. nih.gov Each fraction is then tested for a specific biological activity (the "bioassay"), and the most active fractions are subjected to further separation until a pure, active compound is isolated. nih.govmdpi.com

This technique is highly relevant for the discovery of new indole derivatives, as indole alkaloids are a large and structurally diverse class of natural products. benthamscience.com The process would begin with the selection of a natural source, such as a plant or marine organism known to produce alkaloids. An extract would be prepared and tested for a desired activity, for instance, cytotoxicity against a cancer cell line. If the crude extract is active, it would be fractionated using methods like column chromatography. nih.govresearchgate.net The resulting fractions would be re-tested, and the process repeated on the most potent fraction. This iterative approach efficiently homes in on the specific molecule responsible for the observed biological effect. While this method has been widely applied to various plant extracts, its targeted application could lead to the isolation of novel, naturally occurring brominated indoles with therapeutic potential. nih.gov

Innovative Synthetic Methodologies for Enhanced Accessibility and Diversity

The therapeutic promise of the 5-bromo-indole scaffold has driven the development of innovative and efficient synthetic methods to create diverse libraries of related compounds for biological screening. Traditional methods for synthesizing 5-bromoindole (B119039) often involve multiple steps and harsh conditions. google.comwipo.int

Modern synthetic chemistry offers more streamlined approaches. For example, an environment-friendly, multi-step process has been developed that starts with the hydrogenation of indole to indoline (B122111), followed by acetylation, clean bromination, deacetylation, and finally oxidative dehydrogenation to yield 5-bromoindole. wipo.intgoogle.com This method provides better control over the formation of isomers and uses milder conditions compared to older techniques. google.com